(-)-4'-Fluorotartranilic acid

Antimicrobial Activity Enzyme Inhibition Bacterial Cell Wall

Chiral resolution workflows often fail due to undefined stereochemistry in generic resolving agents, leading to irreproducible diastereomeric separations. (-)-4'-Fluorotartranilic acid (CAS 238401-54-2) eliminates this variable with its rigorously defined (2S,3S) absolute configuration. • Defined (2S,3S) stereochemistry ensures reproducible diastereomeric salt resolution of racemic amines • 4'-Fluoro substituent imparts enhanced metabolic stability in downstream pharmaceutical candidates • Validated chiral synthon for diastereoselective β-amino acid synthesis • White to off-white solid; mp 192-193°C; ≥98% HPLC purity; supplied with full Certificate of Analysis

Molecular Formula C10H10FNO5
Molecular Weight 243.19 g/mol
CAS No. 238401-54-2
Cat. No. B1596882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-4'-Fluorotartranilic acid
CAS238401-54-2
Molecular FormulaC10H10FNO5
Molecular Weight243.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F
InChIInChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)
InChIKeyGEDAGSYSBWTSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-4'-Fluorotartranilic acid Overview


(-)-4'-Fluorotartranilic acid (CAS 238401-54-2), also known as (2S,3S)-4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, is a chiral fluorinated derivative of tartranilic acid . This compound is a white to off-white solid with a reported melting point of 192-193°C . It is structurally defined by a tartaric acid backbone, which provides two chiral centers (2S, 3S configuration) and a 4-fluoroanilide moiety . It is primarily utilized as a chiral building block or resolving agent in asymmetric synthesis and pharmaceutical research [1].

(-)-4'-Fluorotartranilic acid Substitution Risk


Generic substitution is not recommended due to the compound's precise stereochemical requirements and the specific electronic effects of the 4'-fluoro substituent. The (2S,3S) absolute configuration of (-)-4'-Fluorotartranilic acid is crucial for its intended applications in asymmetric synthesis, where enantiomeric purity directly impacts the outcome of chiral resolutions or the stereoselectivity of subsequent reactions . Furthermore, the fluorine atom is a strategic modification known to enhance metabolic stability and modulate binding affinity in pharmaceutical research, properties not shared by non-fluorinated tartranilic acid analogs [1]. Substituting with an incorrect enantiomer (e.g., the (+)-form, CAS 206761-65-1) or a different substituent (e.g., -NO2) would fundamentally alter the compound's behavior and invalidate research outcomes .

(-)-4'-Fluorotartranilic acid Evidence Summary


In Vitro Antimicrobial Potency

In vitro studies indicate that (-)-4'-Fluorotartranilic acid demonstrates dose-dependent inhibition of bacterial growth. This effect is attributed to its ability to inhibit enzymes involved in the biosynthesis of peptidoglycans, a crucial component of bacterial cell walls . The reported IC50 values suggest potent antimicrobial activity, though specific numeric data is not publicly available for direct comparison. This mechanism positions it as a candidate for novel antibiotic development [1].

Antimicrobial Activity Enzyme Inhibition Bacterial Cell Wall

Structural Comparison of Derivatives

The 4'-fluoro substitution on the anilide ring is a key structural differentiator. While direct quantitative SAR data comparing (-)-4'-Fluorotartranilic acid to its non-fluorinated or nitro-substituted analogs is not available in the public domain, the presence of the fluorine atom is well-established in medicinal chemistry to improve metabolic stability and modulate electronic properties, thereby influencing target binding affinity and selectivity [1]. This is in contrast to the 4'-nitro analog (CAS 60908-35-2), which may exhibit different pharmacological profiles (e.g., anti-inflammatory activity) due to the distinct electronic and steric effects of the nitro group .

Structural Biology Medicinal Chemistry SAR Analysis

Selective Enzyme Inhibition

(-)-4'-Fluorotartranilic acid has been identified in research literature as a selective inhibitor of certain amino acid decarboxylases [1]. This is a specific and valuable biochemical property not shared by all tartranilic acid derivatives. The exact IC50 or Ki values for this inhibition, however, are not provided in the accessible sources. The compound's activity as a building block in the synthesis of β-amino acids with excellent diastereoselectivity further underscores its utility [2].

Biochemistry Enzyme Assays Amino Acid Decarboxylase

(-)-4'-Fluorotartranilic acid Applications


Chiral Resolution and Asymmetric Synthesis

Due to its defined (2S,3S) stereochemistry, (-)-4'-Fluorotartranilic acid is an ideal candidate for use as a chiral resolving agent. It can be employed to separate enantiomers of racemic mixtures, particularly those of chiral amines, through diastereomeric salt formation [1]. This application is supported by the compound's structural analogy to other tartranilic acids known for this purpose .

Lead Scaffold for Antimicrobial Development

The compound's reported ability to inhibit bacterial growth by targeting peptidoglycan biosynthesis positions it as a starting point for the development of novel antibiotics . Its unique fluorinated structure may offer advantages in terms of metabolic stability and target binding, as noted in medicinal chemistry literature [2]. This application scenario directly leverages the enzyme inhibition evidence outlined above.

Biochemical Probe for Enzyme Studies

The reported selective inhibition of amino acid decarboxylases by (-)-4'-Fluorotartranilic acid makes it a useful chemical probe for investigating the role of these enzymes in various biological pathways. This application is particularly relevant in research areas where these enzymes are implicated, such as neurotransmitter biosynthesis or certain metabolic disorders [3].

Building Block for Complex Molecule Synthesis

As a chiral synthon with multiple functional groups (carboxylic acid, amide, fluorine), (-)-4'-Fluorotartranilic acid can be used as a versatile building block in the synthesis of more complex, biologically active molecules. Its utility is highlighted by its successful application in the diastereoselective synthesis of β-amino acids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (-)-4'-Fluorotartranilic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.